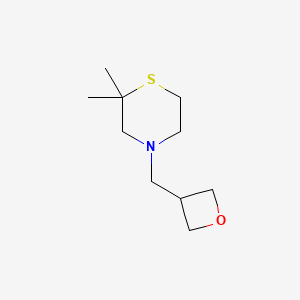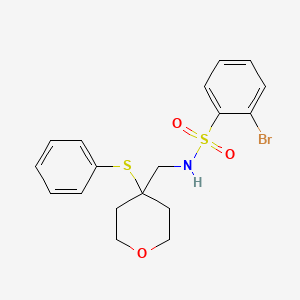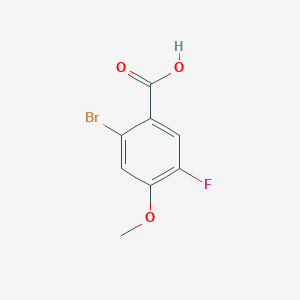![molecular formula C20H16F3NO3S B2538758 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 478245-56-6](/img/structure/B2538758.png)
4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine" is a polysubstituted pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The presence of various substituents such as methylsulfonyl, phenyl, and trifluoromethyl groups can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential as a pharmacological agent .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the use of reagents that can facilitate the introduction of functional groups onto the pyridine ring. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, indicating the potential for similar reagents to be used in the synthesis of the compound . Additionally, the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which share structural similarities with the target compound, has been achieved by optimizing the substitution pattern on the central pyridine ring . These methods could potentially be adapted for the synthesis of "4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine".
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the structure of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine was confirmed using these techniques, which could similarly be applied to determine the structure of the compound . The presence of electron-withdrawing or donating groups can influence the molecular geometry and electronic distribution within the molecule, as seen in studies of related compounds .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including aromatic nucleophilic substitution, which is influenced by the presence of electron-withdrawing groups such as the phenylsulfonyl group . The reactivity of the compound can also be affected by the steric hindrance of substituents, which can lead to a mixture of products in certain cases. The compound's potential to participate in cyclooxygenase inhibition has been demonstrated by related molecules, suggesting possible biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure and the nature of their substituents. For instance, the introduction of a trifluoromethyl group can enhance the lipophilicity of the molecule, which is important for its pharmacokinetic profile . The solubility, melting point, and stability of the compound can be inferred from studies on similar molecules, such as those containing sulfonyl and phenyl groups . Supramolecular aggregation through various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, can also be expected based on the behavior of related compounds .
科学的研究の応用
Antitrypanosomal and Anti-Plasmodial Activities
A compound structurally related to 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine has shown significant antitrypanosomal activity, distinct from its antiplasmodial properties. This compound, identified in a screen of the Pathogen Box, could be leveraged to develop potent antitrypanosomal agents, expanding the potential therapeutic applications beyond malaria treatment (Veale et al., 2019).
Synthesis and Chemical Properties
The synthesis of related compounds, including those with sulfonyl and trifluoromethyl groups, has been extensively researched. For instance, the study of new 4-(trifluoromethyl)pyrrolidines containing various substituents like sulfonyl groups offers insights into the synthesis techniques and chemical properties of these compounds (Markitanov et al., 2016).
Applications in Material Science
Research into the synthesis and properties of fluorinated polyamides containing pyridine and sulfone moieties highlights potential applications in material science. These compounds exhibit desirable properties like solubility in organic solvents, high thermal stability, and good mechanical strength, suggesting their use in advanced materials (Liu et al., 2013).
Novel Synthesis Methods
Developments in synthesis methods for related compounds have been explored, such as the high-yielding syntheses of crown ether-based pyridyl cryptands. These methods could be adapted for the efficient synthesis of compounds containing the 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine structure, potentially expanding their accessibility for various research and industrial applications (Price et al., 2017).
Water Treatment and Membrane Science
The synthesis of novel sulfonated aromatic diamines, including those with trifluoromethyl groups, has been applied in creating advanced nanofiltration membranes for water treatment. This demonstrates the compound's potential role in environmental applications and membrane science (Liu et al., 2012).
作用機序
Target of Action
The specific targets of a compound depend on its chemical structure and properties. Compounds with similar structures might have similar targets. For example, compounds with a trifluoromethyl group are often used in pharmaceuticals and agrochemicals . .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. This usually involves binding to a specific site on the target, which can lead to a change in the target’s activity. The trifluoromethyl group in the compound might play a role in these interactions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-3-methylsulfonyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3S/c1-13-11-17(14-7-4-3-5-8-14)24-19(18(13)28(2,25)26)27-16-10-6-9-15(12-16)20(21,22)23/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZRPVMKVOGBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

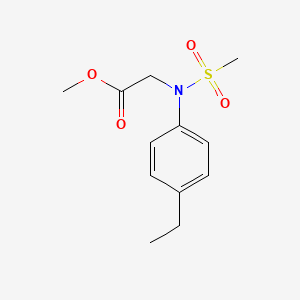
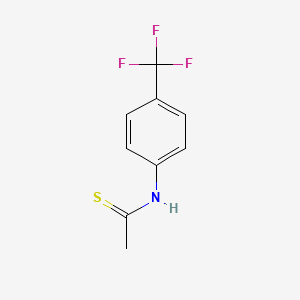
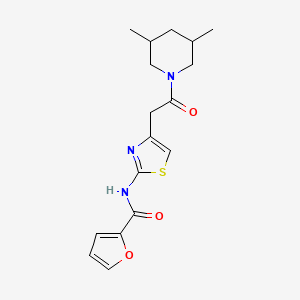
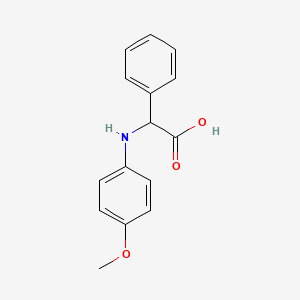
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2538683.png)


![[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide](/img/structure/B2538690.png)
![N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2538691.png)
![(Z)-2-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538692.png)
